
N-Nitroso-N-methyl-4-aminobutyric acid
Overview
Description
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA; CAS 61445-55-4) is a nitrosamine compound characterized by a nitroso functional group attached to a nitrogen atom in a methyl-4-aminobutyric acid backbone. NMBA gained regulatory prominence in 2019 when it was identified as a genotoxic impurity in angiotensin II receptor blockers (ARBs), such as losartan, prompting global recalls . Structurally, NMBA contains a carboxylic acid group, distinguishing it from simpler dialkyl nitrosamines like NDMA and NDEA. It is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) based on animal studies showing bladder tumor induction in rats .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of NMBA centers on the nitrosation of its precursor, N-methyl-4-aminobutyric acid, using nitrosating agents such as nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in acidic media. The reaction mechanism follows the general pathway for secondary amine nitrosation, where the amine group undergoes electrophilic substitution with a nitrosonium ion (NO⁺) .
Laboratory-Scale Synthesis
A typical laboratory procedure involves the following steps:
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Dissolution : N-methyl-4-aminobutyric acid is dissolved in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate) to enhance reactivity.
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Acidification : Hydrochloric acid (HCl) is added to achieve a pH of 1.5–2.5, creating an environment where the amine remains partially deprotonated for nitrosation .
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Nitrosation : Sodium nitrite is introduced gradually at 0–5°C to minimize side reactions. The reaction proceeds for 12–24 hours, forming NMBA via nitroso group incorporation.
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Workup : The product is extracted using organic solvents, and the aqueous phase is neutralized to precipitate NMBA.
Table 1: Key Reaction Parameters for Laboratory Synthesis
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 0–5°C | Minimizes decomposition |
pH | 1.5–2.5 | Balances amine reactivity |
Reaction Time | 12–24 hours | Ensures complete conversion |
Molar Ratio (NaNO₂:Amine) | 1.1:1 | Prevents excess nitrosating agent |
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization, cost efficiency, and compliance with regulatory limits for nitrosamine impurities. Large-scale processes often employ continuous flow reactors to maintain precise control over reaction conditions .
Process Intensification Strategies
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Automated pH Control : Real-time monitoring ensures the reaction remains within the optimal pH window, reducing byproduct formation.
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In-Line Analytics : Liquid chromatography–mass spectrometry (LC-MS) tracks NMBA formation and detects intermediates.
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Solvent Recycling : Ethyl acetate and dichloromethane are recovered via distillation, lowering environmental impact.
Table 2: Comparison of Batch vs. Continuous Flow Reactors
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Throughput | Moderate | High |
Temperature Control | Less precise | Highly precise |
Scalability | Limited | Easily scalable |
Purity | 85–90% | 92–95% |
Deuteration and Isotopic Labeling
Deuterated NMBA (NMBA-d₃) is synthesized for use as an internal standard in analytical assays. The process involves substituting hydrogen atoms with deuterium at the methyl group during the nitrosation step. This is achieved using deuterated hydrochloric acid (DCl) and sodium nitrite in deuterium oxide (D₂O) .
Key Modifications for Deuteration :
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Deuterated Reagents : DCl and NaNO₂ in D₂O ensure >99% isotopic incorporation.
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Reaction Quenching : Rapid cooling to -20°C stabilizes the deuterated product.
Purification and Quality Control
Crude NMBA is purified via recrystallization or column chromatography to meet pharmaceutical impurity standards.
Recrystallization
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Solvent System : Ethyl acetate/hexane (3:1 v/v) yields crystals with >98% purity.
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Yield : 70–75% after two recrystallization cycles.
Chromatographic Methods
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Normal-Phase HPLC : Silica gel columns with isocratic elution (acetonitrile:water, 85:15) resolve NMBA from residual amines .
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Analytical Thresholds : Regulatory limits require NMBA concentrations <0.03 ppm in final drug products .
Mitigation of Nitrosamine Formation
Proactive strategies to suppress NMBA generation during API synthesis include:
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Alternative Amine Protecting Groups : tert-Butoxycarbonyl (Boc) groups reduce amine reactivity toward nitrosation.
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Nitrite Scavengers : Ascorbic acid or sulfamic acid quench residual nitrosating agents .
Case Study: NMBA in Sartan Pharmaceuticals
A 2022 review highlighted NMBA contamination in losartan APIs due to dimethylformamide (DMF) degradation during storage. DMF reacts with residual nitrites to form nitrous acid, which nitrosates N-methyl-4-aminobutyric acid .
Corrective Actions Implemented :
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Replacement of DMF with dimethylacetamide (DMAc).
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Enhanced storage conditions (nitrogen atmosphere, desiccants).
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-4-Aminobutyric Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive metabolites such as methyl-2-oxopropylnitrosamine.
Reduction: Reduction reactions can break down the nitroso group, potentially leading to less harmful compounds.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acids and bases: For pH adjustments during reactions.
Major Products Formed
The major products formed from these reactions include various nitrosamine derivatives and other related compounds .
Scientific Research Applications
Genotoxicity Studies
NMBA has been extensively studied for its genotoxic effects. Research indicates that NMBA induces DNA damage in various cell types, making it a subject of interest in cancer research. For instance, studies using HepaRG cells demonstrated that NMBA exposure resulted in significant genotoxicity compared to other nitrosamines .
Contamination Concerns
The presence of NMBA in sartan medications has raised alarms due to its potential carcinogenicity. The FDA has mandated rigorous testing for NMBA levels in these drugs to protect public health .
Regulatory Framework
Due to its toxicity, NMBA is subject to strict regulatory scrutiny. The European Pharmacopoeia includes guidelines for the detection and quantification of NMBA in active pharmaceutical ingredients (APIs) .
Case Study: Detection in Sartan Drugs
A notable case involved the detection of NMBA in losartan formulations, where researchers employed a validated HPLC-MS/MS method to identify and quantify NMBA levels, demonstrating the effectiveness of modern analytical techniques in ensuring drug safety .
Case Study: Genotoxicity Assessment
In another study, researchers assessed the genotoxic potential of NMBA using HepG2 cells and observed that NMBA exposure led to increased DNA strand breaks, reinforcing its classification as a potential human carcinogen .
Mechanism of Action
The mechanism by which N-Nitroso-N-methyl-4-Aminobutyric Acid exerts its effects involves its interaction with biomolecules, leading to alterations at the cellular level. It is known to induce bladder transitional cell carcinomas in rats . The compound’s carcinogenic properties are attributed to its ability to form reactive metabolites that can damage DNA and other cellular components .
Comparison with Similar Compounds
Comparative Analysis with Similar Nitrosamines
Structural and Physicochemical Properties
NMBA belongs to the nitrosamine class but differs structurally from common analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
NMBA | 61445-55-4 | C5H10N2O3 | 146.14 | Nitroso, methyl, carboxylic acid |
NDMA (N-Nitrosodimethylamine) | 62-75-9 | C2H6N2O | 74.08 | Nitroso, dimethyl |
NDEA (N-Nitrosodiethylamine) | 55-18-5 | C4H10N2O | 102.14 | Nitroso, diethyl |
NDIPA (N-Nitroso-diisopropylamine) | 601-77-4 | C6H14N2O | 130.19 | Nitroso, diisopropyl |
The carboxylic acid group in NMBA enhances its polarity compared to NDMA or NDEA, influencing its solubility and chromatographic behavior .
Toxicological Profiles
Carcinogenicity:
- NMBA : Induces bladder tumors in rats at doses > 2 mg/kg/day via drinking water. Mechanistically, it alkylates DNA, forming adducts that trigger mutations .
- NDMA: Hepatotoxic and carcinogenic, causing liver tumors in rodents at doses as low as 0.1 mg/kg/day .
- NDEA : Associated with liver and respiratory tract tumors in multiple species, with a lower acceptable intake limit (26.5 ng/day) compared to NMBA (96 ng/day) .
Genotoxicity: All three compounds are mutagenic in Ames tests and cause DNA strand breaks in comet assays. However, NMBA’s carboxylic acid group may alter metabolic activation pathways compared to NDMA/NDEA .
Detection and Analytical Challenges
Chromatographic Separation :
NMBA’s polarity necessitates gradient elution on C18 columns for LC-MS/MS analysis, whereas NDMA and NDEA are resolved using isocratic methods .
Sensitivity :
- NMBA : Limit of quantification (LOQ) = 3 ng/mL; recovery = 89.9–115.7% in sartan matrices .
- NDMA/NDEA : LOQ ≤ 1 ng/mL due to lower molecular complexity and better ionization efficiency .
Regulatory Methods: While NMBA lacks compendial standards, NDMA and NDEA are included in USP and Ph. Eur. monographs .
Regulatory Status and Acceptable Intake Limits
Table 2: Regulatory Limits (Daily Intake)
Compound | Acceptable Intake (AI) | Regulatory Source |
---|---|---|
NMBA | 96 ng/day | FDA (2024 Update) |
NDMA | 96 ng/day | EMA, FDA |
NDEA | 26.5 ng/day | EMA, FDA |
NMBA’s higher AI reflects differences in potency and available carcinogenicity data compared to NDEA .
Biological Activity
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is a nitrosamine compound recognized for its potential carcinogenic effects. It has been identified as a genotoxic impurity in various pharmaceutical products, particularly sartans, raising significant safety concerns. This article provides a comprehensive overview of NMBA's biological activity, including its genotoxicity, carcinogenic potential, and the mechanisms underlying its effects.
NMBA is a tobacco-derived nitrosamino acid with the chemical formula . The formation of NMBA typically occurs through the nitrosation of secondary or tertiary amines in the presence of nitrite salts under acidic conditions. This process is common in pharmaceutical manufacturing, particularly in angiotensin II receptor blockers (ARBs) like valsartan and losartan .
Animal Studies
Research has demonstrated that NMBA is a known animal carcinogen, specifically inducing bladder transitional cell carcinomas in rats . In various studies, NMBA has been shown to cause tumors in multiple organ sites across different animal species. For instance, systemic tumors were observed in the nasal cavity, lung, and liver of rats and hamsters .
Table 1: Tumor Induction by NMBA in Animal Studies
Species | Tumor Sites | Route of Administration |
---|---|---|
Rats | Bladder, liver, nasal cavity | Oral |
Hamsters | Lung, bladder | Oral |
Mice | Lung, liver | Oral |
The carcinogenicity of NMBA is primarily attributed to its metabolic activation, which leads to the formation of highly reactive intermediates capable of interacting with DNA. This interaction can result in mutations that promote cancer development .
The metabolic pathway for NMBA involves enzymatic hydroxylation by cytochrome P450 enzymes. This process generates reactive species that can alkylate DNA, leading to mutagenic effects. The persistence of DNA damage and ineffective repair mechanisms further enhance its carcinogenic potential .
Regulatory Concerns
The presence of NMBA in pharmaceuticals has prompted regulatory scrutiny. The FDA has established guidelines for acceptable daily intake levels for nitrosamines like NMBA due to their genotoxic properties. The acceptable intake limit for NMBA has been set at 96 ng/day to mitigate cancer risk associated with long-term exposure .
Valsartan Contamination
A notable case study involves the contamination of valsartan with NMBA, which led to widespread recalls and investigations into nitrosamine impurities across various drug manufacturers. The FDA reported unacceptable levels of NMBA in valsartan products, highlighting the urgent need for rigorous testing methods to detect such impurities .
Table 2: Summary of Valsartan Recall Due to Nitrosamine Contamination
Date | Product | Detected Impurity | Action Taken |
---|---|---|---|
March 2019 | Valsartan | NMBA | Product recall and testing |
July 2020 | Losartan | NMBA | Investigative measures |
Analytical Methods for Detection
To ensure safety, sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantitative determination of NMBA in pharmaceutical products. These methods exhibit high specificity and sensitivity, with limits of quantification as low as 3 ng/mL .
Table 3: LC-MS/MS Method Validation Results
Parameter | Value |
---|---|
Correlation Coefficient | > 0.99 |
Limit of Quantification | 3 ng/mL |
Recovery Range | 89.9% - 115.7% |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting NMBA in pharmaceutical products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for NMBA quantification due to its sensitivity and specificity. A validated LC-MS/MS method achieves a limit of quantification (LOQ) of 3 ng/mL with linearity (R² > 0.99) across 3–45 ng/mL and recoveries of 89.9–115.7% in sartan drugs . Atmospheric pressure chemical ionization (APCI) is preferred for improved ionization efficiency, and internal standards (e.g., deuterated analogs) enhance precision . Regulatory bodies like the Bavarian OMCL have published NMBA-specific protocols using C18 columns under gradient elution .
Q. How does NMBA induce carcinogenicity in biological systems?
NMBA is metabolically activated in rat liver mitochondria to methyl-2-oxopropylnitrosamine (MOPN), a reactive intermediate that alkylates DNA, leading to mutations . Chronic exposure (300 mg/L in drinking water) induces bladder interstitial cell carcinoma in rats . Zebrafish embryo studies reveal developmental toxicity at no-effect concentrations (NOEC), including altered metabolomic profiles (e.g., disrupted amino acid and energy pathways) via NMR analysis .
Q. What in vivo models are used to study NMBA's toxicity mechanisms?
- Rodent models : Rats exposed to NMBA via drinking water develop bladder tumors, providing insights into dose-dependent carcinogenicity .
- Zebrafish embryos : A 96-hour post-fertilization exposure model assesses developmental toxicity (mortality, morphological/behavioral changes) and metabolomic perturbations .
Q. What are the regulatory limits for NMBA in pharmaceuticals?
The FDA sets an allowable daily intake (ADI) of 96 ng/day for NMBA, aligning it with NDMA’s risk profile . The EMA classifies NMBA under the "cohort of concern" due to structural similarities to potent carcinogens, requiring limits below 0.03 ppm in APIs like telmisartan .
Advanced Research Questions
Q. How can method validation for NMBA detection be optimized to meet ICH guidelines?
Key validation parameters include:
- Specificity : Confirm no interference from matrix components (e.g., sartan APIs) using chromatographic separation .
- Accuracy/Precision : Intra-day and inter-day relative standard deviations (RSD) should be <5.0%, validated via spiked recovery studies .
- Stability : Evaluate NMBA stability in solvents (e.g., methanol, DMF) under storage conditions (-20°C for powders, -80°C for solutions) .
Q. What contradictions exist in NMBA toxicity data across experimental models?
- Dose-response disparities : Rat carcinogenicity occurs at high doses (300 mg/L), whereas zebrafish show developmental effects at trace levels, suggesting differential metabolic activation or tissue susceptibility .
- Metabolomic vs. histopathological endpoints : NMR metabolomics in zebrafish detects subtle metabolic disruptions before overt morphological changes, highlighting the need for multi-endpoint assessments .
Q. How do NMBA's solubility properties influence experimental design?
NMBA is soluble in polar aprotic solvents (DMF: 30 mg/mL; DMSO: 20 mg/mL) but poorly soluble in aqueous buffers (DMF:PBS = 1:7 yields 0.12 mg/mL) . Solvent choice impacts dosing consistency in in vitro assays (e.g., genotoxicity tests) and reference standard preparation for LC-MS/MS .
Q. What are the challenges in quantifying NMBA compared to other nitrosamines?
GC-MS/MS exhibits higher limits of detection (LOD >3 ppb) for NMBA due to its polar carboxylic acid group, necessitating derivatization. LC-MS/MS avoids this limitation but requires gradient elution to resolve NMBA from structurally similar impurities (e.g., NDMA, NDEA) .
Q. How does NMBA's metabolic activation influence its genotoxic potential?
Hepatic oxidation converts NMBA to MOPN, which generates methylating agents (e.g., methyldiazonium ions) that form DNA adducts (e.g., O⁶-methylguanine). This mechanism parallels tobacco-specific nitrosamines like NNK, explaining NMBA's inclusion in genotoxic impurity lists .
Q. What strategies address NMBA contamination in drug manufacturing?
Properties
IUPAC Name |
4-[methyl(nitroso)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBIPLIGYWGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040239 | |
Record name | Nitrosomethyl-3-carboxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-55-4 | |
Record name | 4-(Methylnitrosoamino)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61445-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(N-Nitroso-N-methylamino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosomethyl-3-carboxypropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[methyl(nitroso)amino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSO-N-METHYL-4-AMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K7252TZ54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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